2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxypropanoic acid
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Overview
Description
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxypropanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be easily detected by UV spectroscopy, making it useful for monitoring reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxypropanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the production of high-quality compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Fmoc group can be removed by treatment with a base like piperidine, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Removal of the Fmoc group to yield the free amino acid.
Scientific Research Applications
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins. The Fmoc group provides a temporary protection for the amino group, allowing for selective reactions at other functional groups.
Biology: Employed in the study of enzyme mechanisms and protein interactions. The compound can be incorporated into peptides that mimic natural substrates or inhibitors.
Medicine: Utilized in the development of peptide-based drugs. The stability and ease of removal of the Fmoc group make it ideal for the synthesis of therapeutic peptides.
Industry: Applied in the production of specialty chemicals and materials. The compound’s versatility allows for its use in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxypropanoic acid involves the protection and deprotection of the amino group. The Fmoc group is introduced to protect the amino group during synthetic reactions. It can be removed under mild basic conditions, revealing the free amino group for further functionalization. This protection-deprotection strategy is crucial in peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine: Another Fmoc-protected amino acid used in peptide synthesis.
(S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]butanoic acid: Similar in structure and used for similar applications in peptide synthesis.
(2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid: Used in the synthesis of more complex peptides and proteins.
Uniqueness
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxypropanoic acid is unique due to its specific structure, which includes a hydroxyl group on the propanoic acid backbone. This additional functional group provides more versatility in chemical reactions and allows for the synthesis of more complex molecules. The presence of the Fmoc group also makes it highly suitable for use in automated peptide synthesizers, enhancing its utility in industrial applications.
Properties
Molecular Formula |
C19H19NO5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C19H19NO5/c21-10-12(18(22)23)9-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23) |
InChI Key |
FMHKZVWJLHODIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CO)C(=O)O |
Origin of Product |
United States |
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